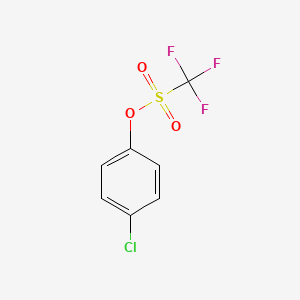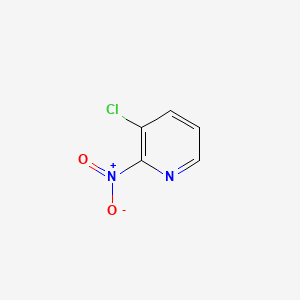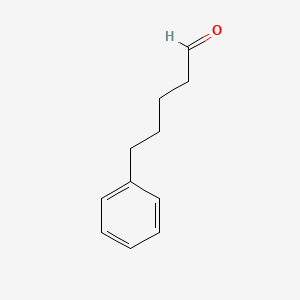
4-Chlorophenyl trifluoromethanesulfonate
Overview
Description
4-Chlorophenyl trifluoromethanesulfonate is an organic compound with the molecular formula C7H4ClF3O3S. It is also known as 4-Chlorophenyl triflate. This compound is characterized by a phenyl ring substituted with a chlorine atom at the 4-position and a trifluoromethanesulfonate group. It is widely used in organic synthesis, particularly in the preparation of various sulfur compounds and as a reagent in cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenyl trifluoromethanesulfonate typically involves the reaction of 4-chlorophenol with triflic anhydride in the presence of a base such as pyridine. The reaction is carried out in a solvent like methylene chloride at low temperatures to ensure high yield and purity . The general procedure is as follows:
- Dissolve 4-chlorophenol in methylene chloride.
- Add pyridine to the solution and cool the mixture to -10°C.
- Slowly add triflic anhydride while maintaining the temperature below -2°C.
- Stir the reaction mixture for 1 hour at -10°C, then allow it to warm to room temperature.
- Add water to the mixture and separate the organic layer.
- Wash the organic layer with hydrochloric acid, water, and brine.
- Concentrate the organic layer to obtain this compound as a clear, colorless liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The use of automated systems for temperature control and reagent addition is common in industrial settings to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the triflate group is replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, ligands like BINAP, and bases such as sodium tert-butoxide in solvents like toluene or tetrahydrofuran.
Major Products:
Substitution Reactions: Products include substituted phenyl derivatives depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Chlorophenyl trifluoromethanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chlorophenyl trifluoromethanesulfonate in chemical reactions involves the activation of the phenyl ring towards nucleophilic attack. The triflate group is a good leaving group, which facilitates substitution reactions. In cross-coupling reactions, the palladium catalyst coordinates with the triflate group, enabling the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.
Comparison with Similar Compounds
- 4-Bromophenyl trifluoromethanesulfonate
- 4-Iodophenyl trifluoromethanesulfonate
- 4-Methylphenyl trifluoromethanesulfonate
Comparison: 4-Chlorophenyl trifluoromethanesulfonate is unique due to the presence of the chlorine atom, which influences its reactivity and selectivity in chemical reactions. Compared to its bromine and iodine analogs, it is less reactive but more stable. The methyl analog, on the other hand, has different electronic properties, affecting its behavior in substitution and cross-coupling reactions .
Properties
IUPAC Name |
(4-chlorophenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-5-1-3-6(4-2-5)14-15(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIJLHLBNABUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342403 | |
| Record name | 4-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29540-84-9 | |
| Record name | 4-Chlorophenyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorophenyl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of reactions is 4-Chlorophenyl trifluoromethanesulfonate commonly used in?
A1: this compound, often acting as an electrophile, is frequently employed in nucleophilic aromatic substitution reactions. For instance, it can react with n-butylthiol in the presence of pyridine to yield n-butyl 4-chlorophenyl sulfide []. Additionally, it serves as a suitable substrate for palladium-catalyzed amination reactions, reacting with amines like N-methylaniline to produce substituted anilines such as N-methyl-N-(4-chlorophenyl)aniline [].
Q2: Why is this compound often preferred over 4-chlorophenol as a starting material in certain reactions?
A2: this compound is a more reactive equivalent of 4-chlorophenol due to the presence of the trifluoromethanesulfonate (triflate) group, which is an excellent leaving group. This enhanced reactivity makes it particularly valuable in reactions where the direct displacement of the hydroxyl group in 4-chlorophenol proves challenging, such as the synthesis of n-butyl 4-chlorophenyl sulfide [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![7,7-Dibromobicyclo[4.1.0]hept-3-ene](/img/structure/B1348793.png)


